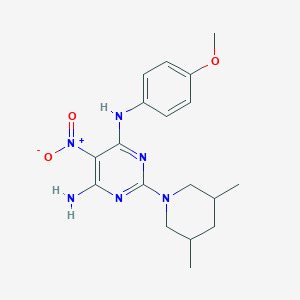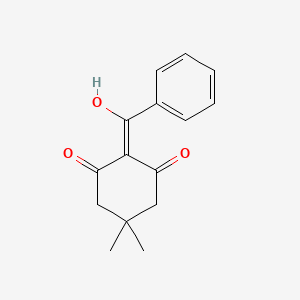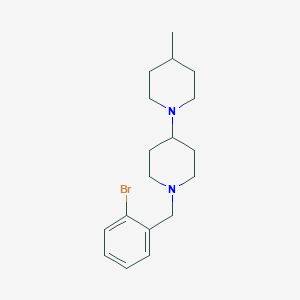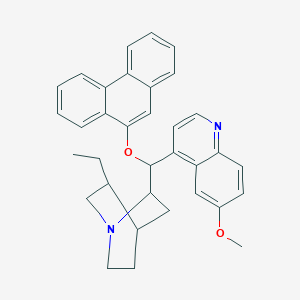
2-(3,5-dimethylpiperidin-1-yl)-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with dimethyl groups, a methoxyphenyl group, and a nitropyrimidine moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the nitration of the pyrimidine ring. Common synthetic routes include:
Formation of the Piperidine Ring: This step typically involves the cyclization of a suitable precursor, such as a diamine, under acidic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperidine ring.
Nitration of the Pyrimidine Ring:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrimidine rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The nitro group can participate in redox reactions, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE include:
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-1-(4-METHOXYPHENYL)ETHANAMINE: This compound shares the piperidine and methoxyphenyl groups but lacks the nitropyrimidine moiety.
N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE: This compound contains the nitropyrimidine and methoxyphenyl groups but lacks the piperidine ring.
The uniqueness of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE lies in its combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N6O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H24N6O3/c1-11-8-12(2)10-23(9-11)18-21-16(19)15(24(25)26)17(22-18)20-13-4-6-14(27-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H3,19,20,21,22) |
InChI Key |
LTEDIKCJIIGNCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)OC)[N+](=O)[O-])N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-nitrobenzyl)piperazine](/img/structure/B12495600.png)

![(R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12495607.png)
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline](/img/structure/B12495611.png)
![N-(2-ethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12495615.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12495618.png)
![N~2~-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495629.png)
![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12495635.png)

![2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B12495646.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12495654.png)
![N-[4-(quinoxalin-2-yl)phenyl]propanamide](/img/structure/B12495662.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-difluorophenyl)carbonyl]piperazine-1-carboxamide](/img/structure/B12495670.png)

